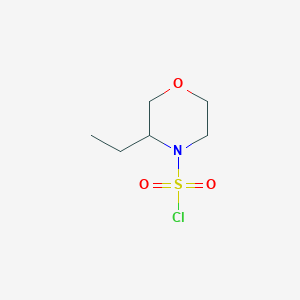3-Ethylmorpholine-4-sulfonyl chloride
CAS No.:
Cat. No.: VC17723098
Molecular Formula: C6H12ClNO3S
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12ClNO3S |
|---|---|
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | 3-ethylmorpholine-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3 |
| Standard InChI Key | MTVYCRXZEVLMGQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COCCN1S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a six-membered morpholine ring (C₄HₙNO) with an ethyl group (-CH₂CH₃) at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 4-position. This configuration introduces both steric and electronic effects, influencing reactivity and interaction with nucleophiles.
Molecular Formula: C₆H₁₂ClNO₃S
Molecular Weight: 237.68 g/mol (calculated)
Key Structural Features:
-
Morpholine Ring: Provides a heterocyclic scaffold with one oxygen and one nitrogen atom, enabling hydrogen bonding and coordination chemistry .
-
Sulfonyl Chloride Group: A highly reactive electrophilic center, prone to nucleophilic substitution reactions .
-
Ethyl Substituent: Enhances lipophilicity compared to unsubstituted morpholine derivatives, potentially improving membrane permeability in biological systems .
Spectral Data (Inferred)
While experimental spectra for 3-ethylmorpholine-4-sulfonyl chloride are unavailable, analogous compounds suggest:
-
IR Spectroscopy: Strong absorption bands at ~1,370 cm⁻¹ (S=O asymmetric stretch) and ~1,170 cm⁻¹ (S=O symmetric stretch) .
-
¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm for -CH₃, δ 2.5–3.0 ppm for -CH₂-) and morpholine ring protons (δ 3.6–4.0 ppm) .
Synthetic Pathways
Direct Sulfonation of Ethyl-Substituted Morpholine
A plausible route involves the sulfonation of 3-ethylmorpholine using chlorosulfonic acid or sulfur trioxide:
Conditions:
Ethylation Post-Sulfonation
Alternative methods may involve introducing the ethyl group after sulfonation. For example:
-
Sulfonation of Morpholine: Morpholine reacts with chlorosulfonic acid to yield morpholine-4-sulfonyl chloride .
-
Friedel-Crafts Alkylation: Use of ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl group at the 3-position .
Challenges:
-
Regioselectivity in alkylation requires careful control to avoid polysubstitution.
-
Sulfonyl chloride’s sensitivity to moisture necessitates anhydrous conditions .
Physicochemical Properties
Thermal and Solubility Profiles
Stability and Reactivity
-
Hydrolytic Sensitivity: Reacts vigorously with water to form 3-ethylmorpholine-4-sulfonic acid and HCl .
-
Storage: Requires desiccated environments at 2–8°C to prevent decomposition .
Applications in Organic Synthesis
Sulfonamide Derivatives
The sulfonyl chloride group facilitates nucleophilic displacement with amines, yielding sulfonamides:
Examples:
-
Antimicrobial Agents: Sulfonamides derived from ethyl-substituted morpholines show enhanced biofilm penetration .
-
Enzyme Inhibitors: Targeting cysteine proteases via covalent bond formation with active-site thiols .
Polymer Chemistry
As a crosslinking agent in epoxy resins, improving thermal stability and mechanical strength .
| Parameter | Specification |
|---|---|
| Corrosivity | Causes severe skin burns (GHS05) |
| Acute Toxicity | Harmful if inhaled (H332) |
| Environmental Impact | Toxic to aquatic life (H400) |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, face shield, and fume hood use mandatory .
-
Spill Management: Neutralize with sodium bicarbonate and absorb with inert material .
Industrial and Research Trends
Patent Analysis
Recent patents (e.g., CN117986162A) highlight advances in sulfonyl chloride synthesis, emphasizing:
-
Catalytic Efficiency: Tetrabutyl phosphonium chloride improves sulfonation yields .
-
Waste Minimization: Closed-loop systems for SO₂ capture and reagent recycling .
Market Outlook
Growing demand in pharmaceuticals (CAGR 6.2%, 2023–2030) drives innovation in ethyl-substituted sulfonyl chlorides for drug intermediate synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume